

Spectroscopic Profile of (-)-Afzelechin: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (-)-Afzelechin

Cat. No.: B15594027

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Introduction

(-)-Afzelechin is a flavan-3-ol, a class of flavonoids recognized for its significant biological activities, including antioxidant and anti-inflammatory properties. As a potential therapeutic agent, a thorough understanding of its structural and physicochemical characteristics is paramount for researchers in drug discovery and development. This technical guide provides a comprehensive overview of the spectroscopic data of **(-)-Afzelechin**, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols and a visualization of its role in cellular signaling pathways are also presented to facilitate further research and application.

Spectroscopic Data

The structural elucidation of **(-)-Afzelechin** has been accomplished through various spectroscopic techniques. The data presented below has been compiled from published literature to provide a complete spectral profile of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise molecular structure of organic compounds. The ^1H and ^{13}C NMR data for **(-)-Afzelechin** provide detailed information about the hydrogen and carbon framework of the molecule.

Table 1: ^1H NMR Spectroscopic Data for **(-)-Afzelechin** (400 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-2	4.58	d	8.0
H-3	3.97	m	
H-4 α	2.49	dd	16.0, 8.0
H-4 β	2.87	dd	16.0, 5.2
H-6	5.92	d	2.1
H-8	5.83	d	2.1
H-2'	7.21	d	8.5
H-3'	6.77	d	8.5
H-5'	6.77	d	8.5
H-6'	7.21	d	8.5

Table 2: ^{13}C NMR Spectroscopic Data for (-)-Afzelechin (100 MHz, CD_3OD)

Position	Chemical Shift (δ , ppm)
C-2	82.7
C-3	68.8
C-4	28.5
C-4a	100.8
C-5	157.8
C-6	96.3
C-7	157.2
C-8	95.6
C-8a	152.2
C-1'	131.5
C-2'	129.5
C-3'	116.0
C-4'	159.5
C-5'	116.0
C-6'	129.5

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The mass spectrum of **(-)-Afzelechin** confirms its molecular formula as $C_{15}H_{14}O_5$.

Table 3: Mass Spectrometry Data for **(-)-Afzelechin**

Technique	Ionization Mode	[M-H] ⁻ (m/z)	Key Fragment Ions (m/z)
EI-MS	N/A	Not specified	Not specified
LC-MS	ESI-	273	257, 167

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **(-)-Afzelechin** shows characteristic absorption bands corresponding to its flavonoid structure.

Table 4: Infrared (IR) Spectroscopic Data for **(-)-Afzelechin**

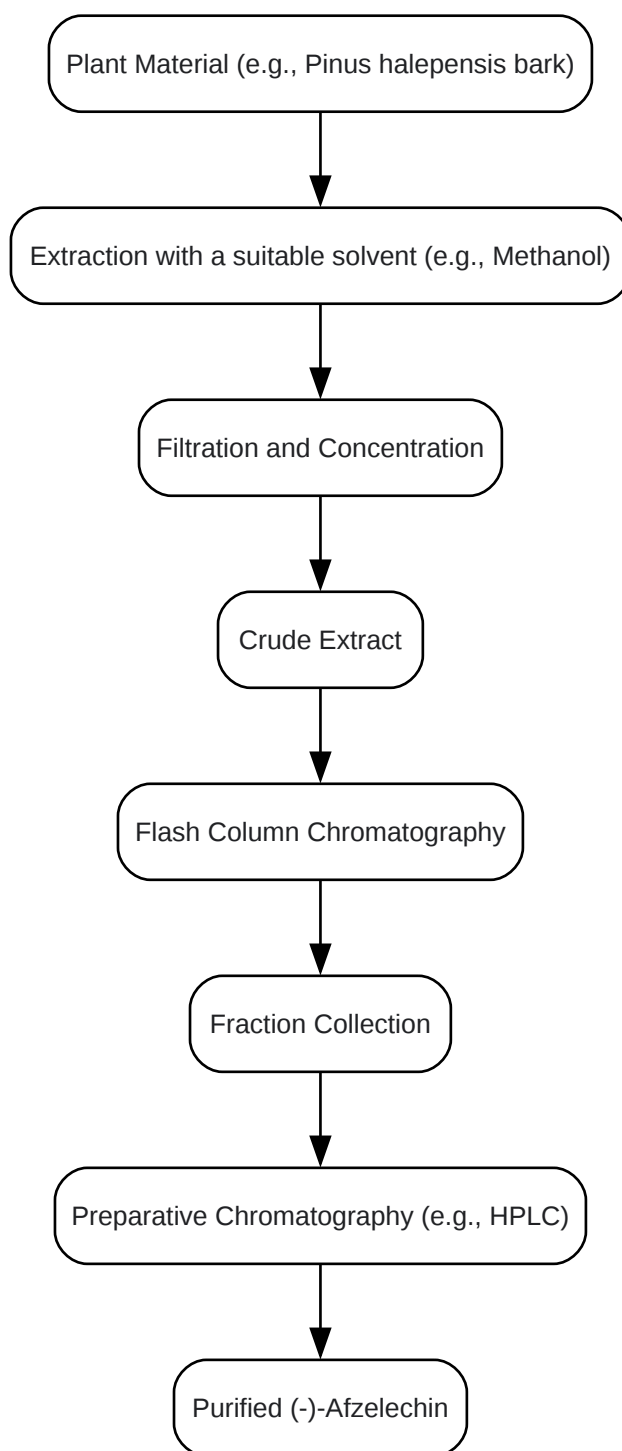
Wavenumber (cm ⁻¹)	Assignment
3357.73	O-H stretching (hydroxyl groups)
2920.73	C-H and CH ₂ stretching
1615	Aromatic C=C bending
1270, 1012	C-O stretching
813 - 654	C-H bending

Experimental Protocols

The following sections describe generalized yet detailed methodologies for obtaining the spectroscopic data presented above. These protocols are based on established methods for the analysis of flavonoids.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Isolation and Purification of (-)-Afzelechin

A common method for obtaining **(-)-Afzelechin** involves extraction from a natural source, such as the steam bark of *Pinus halepensis*, followed by chromatographic purification.[\[8\]](#)



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Caption: Workflow for the isolation and purification of **(-)-Afzelechin**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectra are acquired on a high-resolution NMR spectrometer.

- **Sample Preparation:** 3-5 mg of purified **(-)-Afzelechin** is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., methanol-d₄, CD₃OD) in an NMR tube.[9]
- **Instrumentation:** A Bruker Avance spectrometer (or equivalent) operating at a proton frequency of 400 MHz or higher is typically used.[10]
- **¹H NMR Acquisition:** One-dimensional proton NMR spectra are acquired using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 32 scans), and a relaxation delay of 1-2 seconds.
- **¹³C NMR Acquisition:** Carbon-13 NMR spectra are acquired using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.
- **2D NMR Experiments:** To aid in structural elucidation, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed using standard pulse programs.[11]
- **Data Processing:** The acquired data is processed using appropriate software (e.g., TopSpin, Mnova). This includes Fourier transformation, phase correction, baseline correction, and referencing to an internal standard (e.g., TMS at 0.00 ppm).

Mass Spectrometry (MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a common technique for the analysis of flavonoids.

- **Sample Preparation:** A dilute solution of purified **(-)-Afzelechin** is prepared in a suitable solvent (e.g., methanol).
- **Chromatography:** The sample is injected into a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column. A gradient elution with a mobile phase consisting of water (often with a small percentage of formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analyte.[4]

- **Mass Spectrometry:** The eluent from the HPLC is introduced into the mass spectrometer, typically equipped with an Electrospray Ionization (ESI) source.[\[4\]](#)
- **Data Acquisition:** Mass spectra are acquired in both positive and negative ion modes. For structural confirmation, tandem mass spectrometry (MS/MS) is performed by selecting the precursor ion of interest and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[\[12\]](#)[\[13\]](#)

Infrared (IR) Spectroscopy

IR spectra can be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

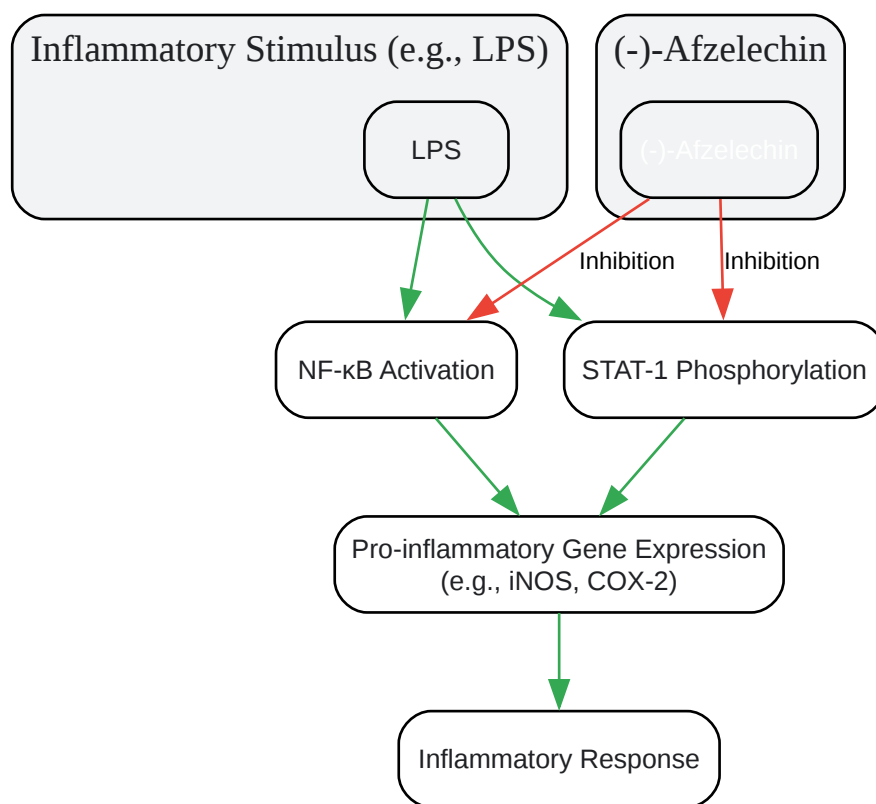
- **Sample Preparation:** The solid sample of **(-)-Afzelechin** can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is ground with dry KBr and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the sample is placed directly on the ATR crystal.[\[5\]](#)
- **Data Acquisition:** The spectrum is recorded over a typical range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder or KBr is first recorded and subtracted from the sample spectrum.[\[5\]](#)

Biological Activity and Signaling Pathways

(-)-Afzelechin, like other flavan-3-ols, exhibits a range of biological activities, including anti-inflammatory and antioxidant effects. These effects are mediated through the modulation of various cellular signaling pathways.[\[14\]](#)[\[15\]](#)

Anti-inflammatory Signaling Pathways

(-)-Afzelechin has been shown to exert anti-inflammatory effects by modulating key signaling pathways such as the NF- κ B and JAK/STAT pathways.[\[15\]](#)

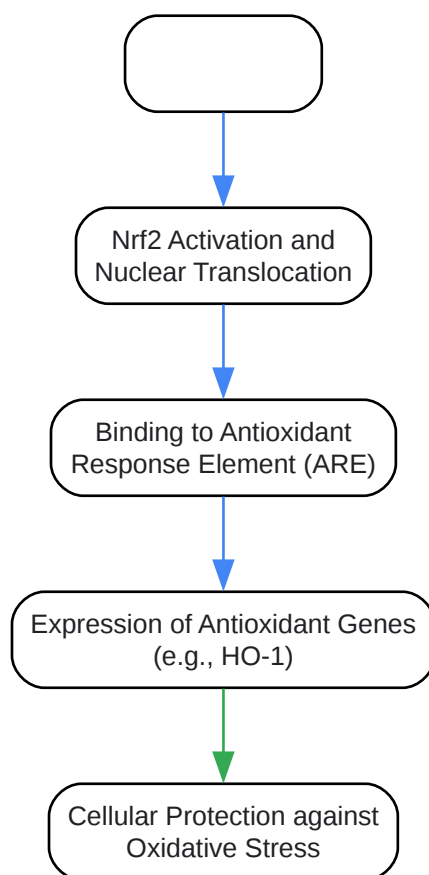


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Caption: **(-)-Afzelechin**'s inhibition of pro-inflammatory signaling pathways.

Antioxidant Signaling Pathway

The antioxidant activity of **(-)-Afzelechin** is partly mediated through the activation of the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.^[15]



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Caption: Activation of the Nrf2-ARE antioxidant pathway by **(-)-Afzelechin**.

Conclusion

This technical guide provides a detailed summary of the spectroscopic data of **(-)-Afzelechin**, essential for its identification and characterization. The provided experimental protocols offer a foundation for researchers to conduct their own analyses. Furthermore, the visualization of its involvement in key cellular signaling pathways highlights its potential as a modulator of inflammatory and oxidative stress responses, making it a compound of significant interest for further investigation in drug development and biomedical research.

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